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molecular formula C9H13NO3S B1396638 Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 136204-59-6

Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B1396638
M. Wt: 215.27 g/mol
InChI Key: IQZCZEBSILXGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05210205

Procedure details

20 g of methoxythioacetamide are added, with vigorous stirring, to 31.3 g of 2-chloroacetoacetic acid ethyl ester in 400 ml of benzene at room temperature and then, using a water separator, heated under reflux for 41/2 hours. After cooling to room temperature, the benzenic reaction solution is diluted with 500 ml of ethyl acetate, washed twice using 80 ml of 10% sodium carbonate solution each time and twice using 50 ml of water each time, dried over sodium sulfate and filtered. The solvent mixture is evaporated off. The yellow oil that remains is crystallised by trituration with diisopropyl ether. The beige-coloured crystals melt at 36°-37° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]([NH2:6])=[S:5].[CH2:7]([O:9][C:10](=[O:16])[CH:11](Cl)[C:12]([CH3:14])=O)[CH3:8].O>C1C=CC=CC=1.C(OCC)(=O)C>[CH2:7]([O:9][C:10]([C:11]1[S:5][C:4]([CH2:3][O:2][CH3:1])=[N:6][C:12]=1[CH3:14])=[O:16])[CH3:8]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COCC(=S)N
Name
Quantity
31.3 g
Type
reactant
Smiles
C(C)OC(C(C(=O)C)Cl)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 41/2 hours
Duration
2 h
WASH
Type
WASH
Details
washed twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent mixture is evaporated off
CUSTOM
Type
CUSTOM
Details
The yellow oil that remains is crystallised by trituration with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
melt at 36°-37° C.

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1=C(N=C(S1)COC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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